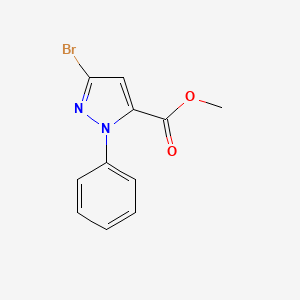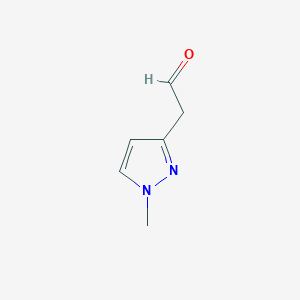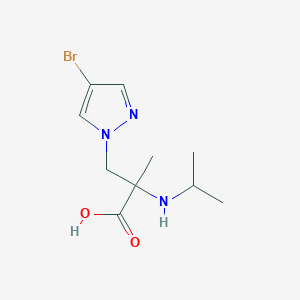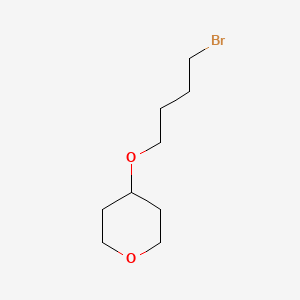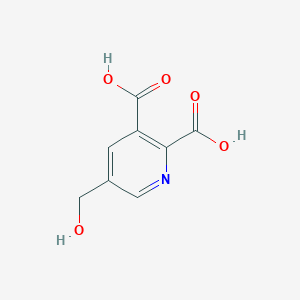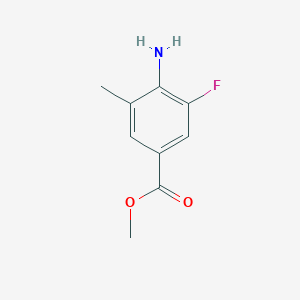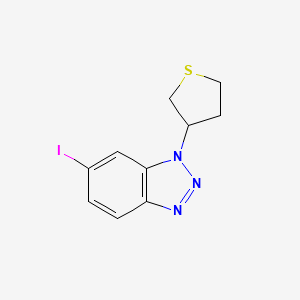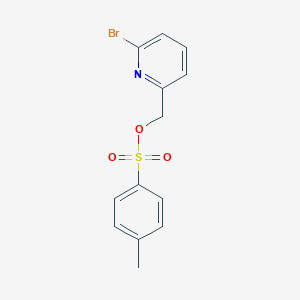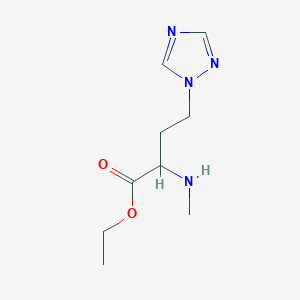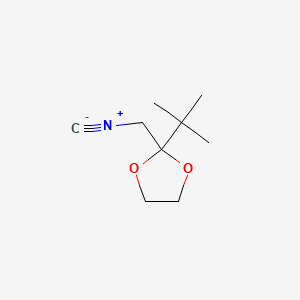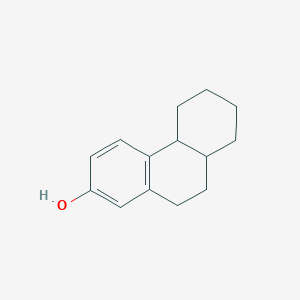
4b,5,6,7,8,8a,9,10-Octahydrophenanthren-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4b,5,6,7,8,8a,9,10-Octahydrophenanthren-2-ol, also known as Totarol, is a naturally occurring diterpene phenol. It is primarily found in the heartwood of the Totara tree (Podocarpus totara), a species native to New Zealand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4b,5,6,7,8,8a,9,10-Octahydrophenanthren-2-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of phenanthrene derivatives under specific conditions. The reaction typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and is carried out under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources, such as the Totara tree. The extraction process includes the use of organic solvents to isolate the compound, followed by purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4b,5,6,7,8,8a,9,10-Octahydrophenanthren-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4b,5,6,7,8,8a,9,10-Octahydrophenanthren-2-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4b,5,6,7,8,8a,9,10-Octahydrophenanthren-2-ol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. Additionally, it inhibits the activity of certain enzymes essential for microbial survival . The molecular targets and pathways involved in its antimicrobial action are still under investigation, but it is believed to interfere with the synthesis of essential cellular components .
Comparison with Similar Compounds
4b,5,6,7,8,8a,9,10-Octahydrophenanthren-2-ol can be compared with other similar compounds, such as:
Totarol: A stereoisomer of this compound with similar antimicrobial properties.
Podocarpic acid: Another diterpene phenol found in the Totara tree, known for its antimicrobial and antioxidant activities.
Abietic acid: A diterpene resin acid with antimicrobial properties, commonly found in coniferous trees.
The uniqueness of this compound lies in its specific structure and potent antimicrobial activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H18O |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-ol |
InChI |
InChI=1S/C14H18O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h7-10,13,15H,1-6H2 |
InChI Key |
WDBMRQULPXMXAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCC3=C2C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


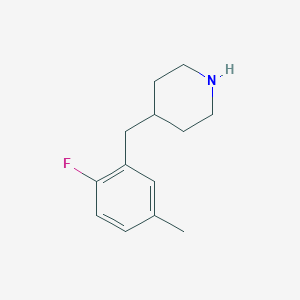
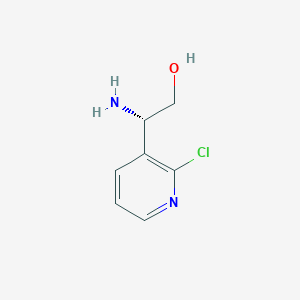
![1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol](/img/structure/B13558790.png)
